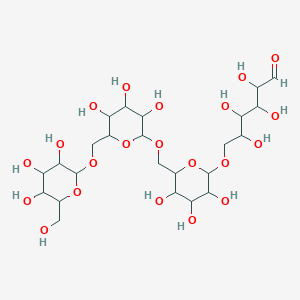
(R)-4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol is a chiral organic compound that features an oxirane (epoxide) group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol typically involves the following steps:
Phenol Functionalization: The phenol group can be introduced through a substitution reaction, where a suitable leaving group on the aromatic ring is replaced by a hydroxyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane group can undergo oxidation to form diols or other oxidized products.
Reduction: Reduction of the oxirane group can lead to the formation of alcohols.
Substitution: The phenol group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H2SO4).
Major Products
Diols: From oxidation of the oxirane group.
Alcohols: From reduction of the oxirane group.
Substituted Phenols: From various substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition:
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the development of drugs targeting specific pathways or diseases.
Diagnostic Tools: Use in the development of diagnostic agents for imaging or detection of biological markers.
Industry
Materials Science: Use in the development of new materials with specific properties.
Polymer Chemistry:
Mechanism of Action
The mechanism of action of ®-4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol: The enantiomer of the compound, which may have different biological activities.
4-(2-(4-(OXIRAN-2-ylmethoxy)phenyl)propan-2-yl)phenol: The racemic mixture of the compound.
Uniqueness
Chirality: The ®-enantiomer may exhibit unique biological activities compared to the (S)-enantiomer or the racemic mixture.
Functional Groups:
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[2-[4-[[(2R)-oxiran-2-yl]methoxy]phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C18H20O3/c1-18(2,13-3-7-15(19)8-4-13)14-5-9-16(10-6-14)20-11-17-12-21-17/h3-10,17,19H,11-12H2,1-2H3/t17-/m0/s1 |
InChI Key |
DGUJJOYLOCXENZ-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC[C@H]3CO3 |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-](/img/structure/B12067372.png)
![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)
![4H-1-Benzopyran-4-one,5,6,7,8-tetrahydro-5,6,7-trihydroxy-8-[[4-oxo-2-(2-phenylethyl)-4H-1-benzopyran-6-yl]oxy]-2-(2-phenylethyl)-, (5S,6R,7R,8S)](/img/structure/B12067377.png)

![Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate](/img/structure/B12067389.png)




![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12067421.png)

